
Vitamin D2 SO2 Adduct
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Overview
Description
Vitamin D₂ SO₂ Adduct (CAS: 87680-65-7) is a synthetic intermediate critical in the production of vitamin D metabolites and degradation products. Its molecular formula is C₂₈H₄₄O₃S, with a molecular weight of 460.71 g/mol . Structurally, it features a sulfur dioxide (SO₂) group conjugated to the vitamin D₂ backbone, forming a diastereomeric mixture that is highly sensitive to harsh reaction conditions such as strong acids, bases, or elevated temperatures . This compound is primarily utilized in pharmaceutical synthesis, particularly for generating calcitriol (active vitamin D) and 3-epi-25-hydroxyvitamin D₃, due to its ability to stabilize reactive intermediates during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D2 SO2 Adduct involves the reaction of Vitamin D2 with liquid sulfur dioxide. The reaction occurs rapidly at the Δ5,10(19)-diene part of Vitamin D2, leading to the formation of α and β-face adducts . The reaction conditions typically involve refluxing the mixture for about 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, controlled addition of sulfur dioxide, and efficient cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Formation Mechanism
The synthesis of Vitamin D2 SO₂ adducts proceeds via a Diels-Alder reaction between the Δ⁵,¹⁰(¹⁹)-diene system of Vitamin D2 and sulfur dioxide. This reaction occurs rapidly in liquid SO₂ or diluted organic solvents, forming two diastereomeric adducts (α and β-face isomers) in a 1:1 ratio .
Key Steps :
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Reaction Conditions : Pure liquid SO₂ or SO₂ gas passed through a solution of Vitamin D2 in an organic solvent (e.g., dichloromethane) at temperatures below 10°C .
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Products : The α and β adducts differ in the stereochemistry of the SO₂ group relative to the diene system.
Structural Characteristics
The SO₂ adducts stabilize the conjugated double bonds of Vitamin D2, preventing unwanted side reactions during subsequent synthetic steps.
Critical Features :
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Isomer Separation : The 6R and 6S isomers can be separated chromatographically but are often used as a mixture due to their functional equivalence in protecting double bonds .
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Protective Role : The adducts shield the diene system during ozonolysis, iodination, or other transformations, enabling selective modification of the side chain .
Key Reaction Pathways:
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Silylation and Ozonolysis :
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Step 1 : Silylation of the C-3 hydroxyl group (e.g., with TES or TBS groups) protects it during subsequent steps .
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Step 2 : Ozonolysis of the adduct cleaves the ozonolysis-sensitive double bond, followed by reductive workup (e.g., NaBH₄) to form a C-22 alcohol .
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Step 3 : Iodination and SO₂ extrusion regenerate the Vitamin D framework, enabling further functionalization .
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Continuous Flow Processing :
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Derivative Synthesis :
Reaction Conditions and Impurity Minimization
Parameter | Batch Method | Continuous Flow Method |
---|---|---|
SO₂ Source | Liquid SO₂ or gas in organic solvent | Same, but in continuous reactors |
Temperature | Below 10°C | Below 10°C |
Impurity Formation | Up to 8% isomerization by-products | Minimized (e.g., <6% impurities) |
Advantage | Simple setup | Scalable, higher purity |
Scientific Research Applications
Scientific Research Applications
Protection of Double Bonds: SO2 adducts protect double bonds during the construction of the R3 side chain from Vitamin D2 . This protection/deprotection process can be repeated one or more times during synthesis .
Isomer Formation: During the scaling of Vitamin D2 protection using SO2 adducts, researchers observed the formation of an isomerization by-product, which in some instances reached 8% in Vitamin D2 and led to the formation of two isomerization products in silylated Vitamin D2 .
Dienic System Protection: The addition of SO2 to the dienic system of Vitamin D derivatives yields two isomeric adducts (6R and 6S), which are easily observed via TLC or HPLC and separable through flash chromatography . These isomers are equally effective for protecting the dienic system, allowing for the use of a mixture of both without prior separation .
Synthesis of 24(S)-hydroxyvitamin D2: Vitamin D2 is treated with SO2 to produce a mixture of C-6/C-9 epimeric SO2 adducts, which are then silylated to create C-3 protected adducts . These C-3 protected adducts then undergo ozonolysis and direct reduction to form a C-22 alcohol .
Removal of Sulfur Dioxide: Both adducts release sulfur dioxide through thermolysis, resulting in 5,6-trans vitamin D2 in good yield, along with a trace of vitamin D2 .
While the use of SO2 adducts is beneficial for the reasons mentioned above, it was found that sulfur dioxide decreases the yield of adduct formation to a significant extent .
Mechanism of Action
The mechanism of action of Vitamin D2 SO2 Adduct involves its interaction with molecular targets such as the Vitamin D receptor (VDR). Upon binding to VDR, the adduct can modulate the transcription of genes involved in calcium and phosphate homeostasis, bone mineral remodeling, and immune function . The adduct’s effects are mediated through the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D responsive elements in the DNA .
Comparison with Similar Compounds
Vitamin D₂ SO₂ Adduct belongs to a class of vitamin D derivatives modified for enhanced stability or reactivity in synthetic pathways. Below is a comparative analysis with structurally related compounds:
Chemical and Structural Differences
- Vitamin D₂ Sulfate Sodium Salt (CAS: 1784-46-9) : Contains a sulfate group (-SO₃⁻) instead of SO₂, conjugated to vitamin D₂. This ionic derivative is water-soluble and serves as a reference standard for metabolite analysis .
- Vitamin D₂ Tosylate (CAS: 72204-99-0) : Features a tosyl (-SO₂C₆H₄CH₃) group, a robust leaving group that facilitates nucleophilic substitution reactions in synthesis .
- 5,6-trans-Vitamin D₂ (CAS: 251445-16-6) : A geometric isomer of vitamin D₂ with altered double-bond configuration, used in therapeutic applications for vitamin D deficiency .
- Silylated Derivatives (e.g., TRC-V676025) : Modified with tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties, enhancing stability during multi-step syntheses .
Stability and Reactivity
- Vitamin D₂ SO₂ Adduct : Highly reactive but thermally labile. Decomposes under acidic/basic conditions, limiting its use in reactions requiring harsh environments .
- Vitamin D₂ Sulfate Sodium Salt : Exhibits greater aqueous stability due to ionic character, making it suitable for analytical applications .
- Vitamin D₂ Tosylate : Stable under nucleophilic conditions but prone to hydrolysis in polar solvents .
Data Tables
Table 1: Key Properties of Vitamin D₂ Derivatives
Research Findings and Methodological Considerations
- Synthetic Efficiency : The SO₂ adduct route is favored for its simplicity in preserving the vitamin D backbone, but its sensitivity necessitates alternative methods (e.g., CD-ring cleavage) for harsh reactions .
- Metabolite Analysis : Sulfate and glucuronide derivatives are indispensable in quantifying vitamin D metabolites via LC-MS, highlighting their analytical utility .
- Thermal Degradation : Studies show that SO₂ adducts decompose above 40°C, requiring low-temperature storage and handling .
Biological Activity
Vitamin D2 SO2 Adduct, a derivative of ergocalciferol (Vitamin D2), has garnered attention due to its unique chemical properties and potential biological activities. This compound is formed through the reaction of Vitamin D2 with sulfur dioxide, resulting in structural modifications that may influence its pharmacological effects. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and implications for health.
Chemical Structure and Synthesis
The this compound has the chemical formula C28H44O3S and a molecular weight of 460.71 g/mol. The synthesis involves a multi-step process where Vitamin D2 reacts with sulfur dioxide under controlled conditions. This reaction typically occurs at the Δ5,10(19)-diene part of the molecule, yielding both α and β-face adducts in approximately equal ratios .
Table 1: Comparison of Vitamin D Compounds
Compound | Structure Modification | Biological Activity Comparison |
---|---|---|
Vitamin D2 | No sulfur dioxide addition | Standard reference for vitamin D activity |
Vitamin D3 | No sulfur dioxide addition | More potent in calcium regulation |
Vitamin D3 SO2 Adduct | Addition of sulfur dioxide | Similar mechanism but potentially different efficacy |
(6R)-Vitamin D2 6,19-SO2 Adduct | Sulfur dioxide at different position | Different biological pathways explored |
Interaction with Vitamin D Receptors
Preliminary studies suggest that this compound may interact differently with vitamin receptors compared to unmodified Vitamin D compounds. Investigations into its binding affinity to vitamin D receptors (VDR) are essential for understanding its pharmacodynamics and pharmacokinetics. The altered structure may influence how effectively it binds to VDRs, potentially leading to differences in gene expression regulation and metabolic effects .
Effects on Calcium Metabolism
Vitamin D compounds are well-known for their role in calcium homeostasis. The interaction of this compound with proteins involved in calcium metabolism is crucial for elucidating its biological function. Studies indicate that while it may share some mechanisms with traditional vitamin D forms, the presence of the sulfur dioxide moiety could lead to distinct effects on calcium absorption and bone health .
Study on Supplementation Effects
A study examined the effects of different forms of vitamin D supplementation in cats, comparing Vitamin D2 and its hydroxylated forms. Results indicated that supplementation with 25-hydroxyvitamin D2 resulted in more rapid increases in plasma concentrations compared to standard Vitamin D2 . Although this study did not directly involve the SO2 adduct, it highlights the importance of structural modifications in influencing biological outcomes.
Toxicity and Safety Profile
Research has also focused on the safety profile of vitamin D derivatives. In an experimental study involving horses, both ergocalciferol (Vitamin D2) and cholecalciferol were analyzed for toxicity. While not specifically addressing the SO2 adduct, findings emphasize the need for thorough investigations into the safety and potential toxicological effects of modified vitamin compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Vitamin D2 SO2 Adduct to achieve high yield and purity?
- Methodology : Synthesis typically involves reacting Vitamin D2 with SO2 under controlled conditions. Key parameters include temperature (20–25°C), solvent selection (e.g., anhydrous dichloromethane or deep eutectic solvents for SO2 absorption ), and reaction time (monitored via TLC/HPLC). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Yield optimization requires inert atmospheres to prevent oxidation.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- FTIR : Identifies SO2 adduct-specific peaks (e.g., S=O stretching at 1150–1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms structural integrity; diastereomeric mixtures require chiral columns or 2D NMR for resolution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in positive ion mode).
Q. How does the adduct formation impact Vitamin D2's solubility and stability in vitro?
- Methodology : Compare solubility profiles (logP values) of Vitamin D2 and its adduct using shake-flask methods. Stability studies under varying pH (2–9), light, and temperature (4–37°C) with HPLC quantification. Accelerated stability testing (40°C/75% RH) over 30 days can model degradation kinetics.
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of this compound formation?
- Methodology : Computational modeling (DFT or molecular dynamics) predicts reaction pathways and diastereomer ratios. Experimental validation via X-ray crystallography or NOESY NMR to resolve spatial configurations . Compare outcomes with analogous SO2 adducts (e.g., sterol derivatives) to identify steric/electronic influences.
Q. How does the adduct’s stability in biological matrices affect pharmacokinetic studies?
- Methodology : Spike adduct into plasma/serum; quantify degradation using LC-MS/MS with isotopically labeled internal standards. Assess matrix effects (ion suppression/enhancement) via post-column infusion. Stability-indicating assays (e.g., forced degradation under oxidative conditions) validate method robustness .
Q. What are the limitations of current in vitro models for assessing the adduct’s bioactivity compared to native Vitamin D2?
- Methodology : Conduct comparative cell-based assays (e.g., CYP24A1 expression in renal cells) to evaluate Vitamin D Receptor (VDR) activation. Use siRNA knockdown to isolate adduct-specific pathways. Cross-validate with in vivo models (e.g., rodent CYP24A1/CYP27B1 regulation) to resolve contradictions in efficacy data .
Q. How do environmental factors influence SO2 release kinetics from the adduct in aqueous media?
- Methodology : Monitor SO2 liberation via UV-Vis spectroscopy (λ = 280 nm) or ion chromatography under varying pH/temperature. Kinetics modeling (zero/first-order) quantifies release rates. Compare with DES-mediated SO2 capture systems to identify stabilization strategies .
Q. Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodology :
- Systematic Review : Meta-analysis of existing data (PRISMA guidelines) to identify confounding variables (e.g., diastereomer ratios, assay protocols) .
- Standardization : Propose unified protocols for synthesis (e.g., ISO/IEC 17025 for purity certification) and bioactivity assays (e.g., VDR luciferase reporter consistency) .
Q. What statistical approaches are recommended for analyzing small-sample studies on the adduct’s metabolic effects?
- Methodology : Use non-parametric tests (Mann-Whitney U) for non-normal distributions. Bootstrap resampling improves confidence intervals. Multivariate analysis (PCA/PLS-DA) identifies latent variables in omics datasets .
Q. Experimental Design Considerations
Q. How should researchers control for diastereomer interference in pharmacological studies?
Properties
Molecular Formula |
C28H44O3S |
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Molecular Weight |
460.7 g/mol |
IUPAC Name |
(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |
InChI |
InChI=1S/C28H44O3S/c1-18(2)19(3)8-9-20(4)25-12-13-26-21(7-6-14-28(25,26)5)15-27-24-16-23(29)11-10-22(24)17-32(27,30)31/h8-9,15,18-20,23,25-27,29H,6-7,10-14,16-17H2,1-5H3/b9-8+,21-15+/t19-,20+,23-,25+,26-,27?,28+/m0/s1 |
InChI Key |
LYTLCKCMCADGOA-OXNYQFQASA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |
Origin of Product |
United States |
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